molecular formula C28H32Na2O8S2 B8146333 Ecamsule (disodium)

Ecamsule (disodium)

Cat. No.: B8146333
M. Wt: 606.7 g/mol
InChI Key: ABZNEHKRFLKURR-GNTLFSRWSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ecamsule involves the reaction of camphor derivatives with terephthalaldehyde under controlled conditions. The process typically includes sulfonation to introduce sulfonic acid groups, which enhance the compound’s solubility and efficacy as a UVA filter .

Industrial Production Methods: Industrial production of ecamsule follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps to ensure the final product meets stringent quality standards required for cosmetic applications .

Chemical Reactions Analysis

Types of Reactions: Ecamsule primarily undergoes photochemical reactions due to its role as a UVA filter. Upon exposure to UV radiation, it undergoes reversible photoisomerization followed by photoexcitation. This process allows the compound to absorb UV radiation and release it as thermal energy, preventing the radiation from penetrating the skin .

Common Reagents and Conditions: The synthesis of ecamsule involves reagents such as camphor derivatives, terephthalaldehyde, and sulfonating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products Formed: The primary product formed from the synthesis of ecamsule is terephthalylidene dicamphor sulfonic acid. During its application as a UVA filter, the major reaction product is the thermally relaxed form of the compound after it has absorbed and released UV radiation .

Scientific Research Applications

Mechanism of Action

Ecamsule exerts its effects by absorbing UVA radiation in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to UV radiation, ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as thermal energy, preventing the radiation from penetrating the skin. This mechanism helps protect the skin from UV-induced damage, including the formation of pyrimidine dimers and the onset of skin cancer .

Properties

IUPAC Name

disodium;[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNEHKRFLKURR-GNTLFSRWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)[O-])/C1CC2)CS(=O)(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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